4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine
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Overview
Description
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a chlorophenyl group and a piperidine ring substituted with a nitrobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Pyrazoles, which is a class of compounds that “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine” belongs to, are known to interact with a variety of biological targets. For example, some pyrazoles have been found to inhibit the enzyme Prothrombin .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. In general, they can act as inhibitors, agonists, or antagonists of their targets, leading to a variety of biological effects .
Biochemical pathways
Pyrazoles can affect multiple biochemical pathways depending on their specific targets. For example, if a pyrazole compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the overall metabolism of the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can also vary greatly depending on their specific structure. Some pyrazoles might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine involves multiple steps. The process typically starts with the preparation of the pyrazole ring, which is then functionalized with a chlorophenyl group. The piperidine ring is synthesized separately and then attached to the pyrazole ring. The final step involves the introduction of the nitrobenzenesulfonyl group. The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the nitro group can yield amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is unique due to its specific combination of functional groups. Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFTGXEPHGMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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